molecular formula C21H15N5OS B3898872 N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 5916-10-9

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B3898872
CAS No.: 5916-10-9
M. Wt: 385.4 g/mol
InChI Key: VIMQGJMTWJBRNS-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a triazinoindole-based acetamide derivative synthesized via condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro-N-phenylacetamides . This compound belongs to a broader class of N-aryl-2-(triazinoindolylsulfanyl)acetamides, which have garnered attention for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antidepressant properties .

Properties

IUPAC Name

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-18(22-16-11-5-7-13-6-1-2-8-14(13)16)12-28-21-24-20-19(25-26-21)15-9-3-4-10-17(15)23-20/h1-11H,12H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMQGJMTWJBRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415307
Record name N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5916-10-9
Record name N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of organic solvents such as methanol and dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been investigated for its potential as an anticancer agent. The triazinoindole core structure is known for exhibiting cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of triazinoindole were synthesized and tested for their ability to inhibit the proliferation of human cancer cell lines. Results indicated that modifications to the naphthalene moiety enhanced the compound's potency against breast and lung cancer cells (Smith et al., 2023) .

Materials Science Applications

The compound's unique structure also makes it a candidate for applications in materials science, particularly in the development of nonlinear optical (NLO) materials. The presence of both naphthalene and triazinoindole units allows for significant electronic delocalization, which is crucial for NLO properties.

Case Study: Nonlinear Optical Properties

Research conducted by Johnson et al. (2024) demonstrated that compounds similar to this compound exhibited high second-order NLO responses when incorporated into polymer matrices. The study highlighted the potential for these compounds to be used in photonic devices and sensors .

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory activities. The thioether group present in the structure is known to contribute to biological interactions that can inhibit bacterial growth and modulate inflammatory responses.

Case Study: Antimicrobial Activity

A recent investigation by Lee et al. (2024) assessed the antimicrobial efficacy of several triazinoindole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain analogs exhibited significant antibacterial activity, suggesting a broader therapeutic potential for compounds like this compound .

Comparison with Similar Compounds

Key Observations :

  • Naphthalenyl vs.
  • Halogenation : Chloro or bromo substituents (e.g., ) enhance anticonvulsant activity, likely via interactions with ion channels .
  • Electron-Withdrawing Groups : Nitro groups (e.g., ) improve antimicrobial efficacy, possibly by modulating redox activity .

Key Observations :

  • Anticonvulsant Activity : Halogenated derivatives (e.g., 4-chlorophenyl, ) show superior potency, likely due to enhanced hydrophobic interactions with neuronal targets .
  • Antimicrobial Activity : Nitro-substituted compounds (e.g., ) exhibit lower MIC values, suggesting stronger disruption of microbial membranes or enzymes .
  • Antidepressant Effects : The naphthalenyl derivative demonstrates high efficacy in behavioral assays, possibly due to improved blood-brain barrier penetration .
Physicochemical Properties
Compound Name Melting Point (°C) LogP (Predicted) Solubility (DMSO) Reference
N-phenyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide 261–268 3.12 >10 mg/mL
N-(4-ethoxyphenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide Not reported 3.89 5–10 mg/mL
N-(2-nitrophenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide >300 2.95 <5 mg/mL
N-naphthalen-1-yl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide Under investigation 4.21 Moderate (requires sonication)

Key Observations :

  • Lipophilicity : The naphthalenyl group increases LogP compared to phenyl analogs, aligning with enhanced CNS activity .
  • Solubility : Nitro-substituted derivatives show lower solubility, necessitating formulation optimization .

Biological Activity

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17N5OSC_{22}H_{17}N_{5}OS, and it has a molecular weight of approximately 399.47 g/mol. This compound features a naphthyl group and a triazinoindole core, which are known for their biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines.

Case Studies:

  • Cell Line Studies: A study evaluated the antiproliferative activities of related naphthylacetamides against human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B). The most active compound demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, suggesting strong potential for further development in cancer therapy .
  • Mechanism of Action: The mechanism underlying these anticancer effects often involves the alteration of cell cycle distribution, particularly causing an accumulation of cells in the S phase of the cell cycle. This is indicative of a disruption in normal cell division processes .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines:

Cell Line IC50 (μM) Activity
PACA2 (Pancreatic)25.9Strong cytotoxic activity
A549 (Lung Carcinoma)34.9More active than doxorubicin
NPC-TW010.6Highly potent

These findings suggest that this compound may be effective in treating certain types of cancer due to its ability to induce cytotoxicity in malignant cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific structural features are crucial for the biological activity of these compounds:

  • Triazinoindole Core: Essential for binding to biological targets.
  • Naphthyl Group: Enhances lipophilicity and cellular uptake.
  • Sulfanyl Linkage: May play a role in modulating interactions with biomolecules.

The presence of electron-donating or withdrawing groups can significantly influence the potency and selectivity of these compounds against different cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

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